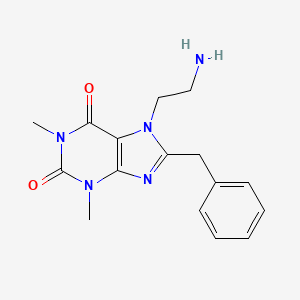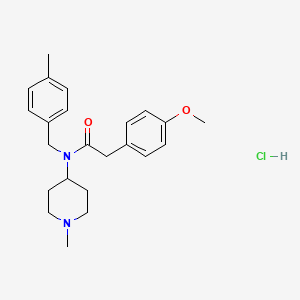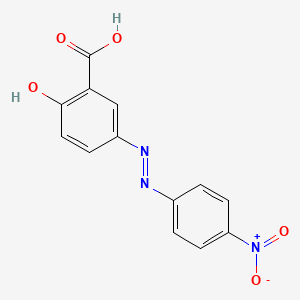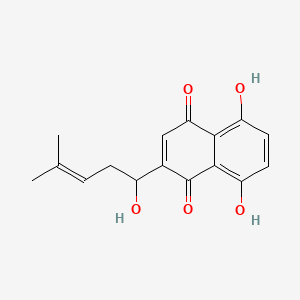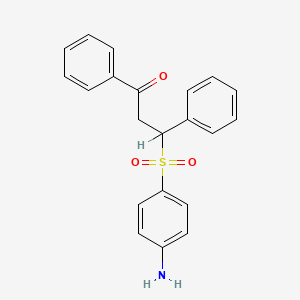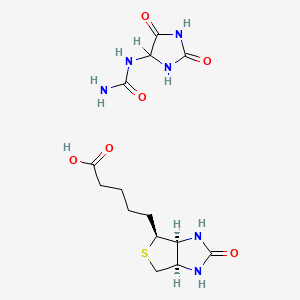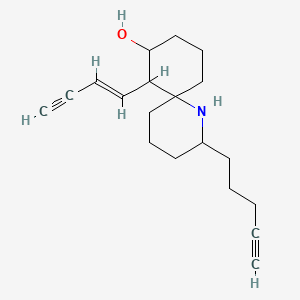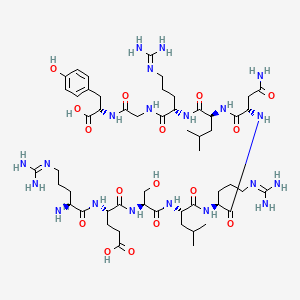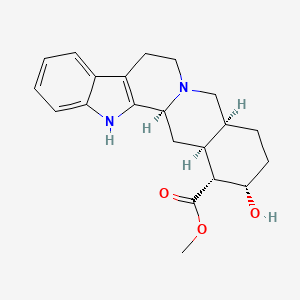
Amentoflavone
描述
Amentoflavone is a naturally occurring biflavonoid, first identified in Selaginella species in 1971 . It is a constituent of numerous plants, including Ginkgo biloba, Chamaecyparis obtusa, Biophytum sensitivum, Selaginella tamariscina, Hypericum perforatum, and Xerophyta plicata . This compound has been widely studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties .
科学研究应用
Amentoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of biflavonoids.
Medicine: The compound has shown promise in the treatment of cancer, inflammation, and viral infections.
作用机制
Amentoflavone exerts its effects through various molecular targets and pathways. It is a potent inhibitor of enzymes such as CYP3A4 and CYP2C9, which are involved in drug metabolism . It also inhibits human cathepsin B and has antagonist activity at the κ-opioid receptor . Additionally, this compound interacts with the allosteric benzodiazepine site of the GABA A receptor as a negative allosteric modulator .
安全和危害
Amentoflavone should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Amentoflavone has shown a wide range of anticancer properties, revealing its ability to suppress malignant growth and lead tumor cells to apoptotic death, besides impeding angiogenic and metastatic processes . Therefore, it can be considered a potential lead compound for the development of novel anticancer drug candidates, definitely deserving further in vivo studies and also initiation of clinical trials .
生化分析
Biochemical Properties
Amentoflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound inhibits phosphodiesterase, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B) . It also exhibits weak vasodilation and inhibits fatty acid synthesis . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic potential in treating various diseases.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound mediates anti-cancer activity by affecting signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . Additionally, it has been shown to protect cells against oxidative stress-induced damage and inflammation . These effects underscore the compound’s potential in regulating cellular processes and its therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the main protease (Mpro/3CLpro), spike protein receptor binding domain (RBD), and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, exhibiting antiviral effects . It also inhibits nitric oxide synthase and reduces IκB phosphorylation, thereby inhibiting the NF-κB pathway . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. This compound has shown high efficacy as an anti-inflammatory agent for various conditions such as ulcers, psoriasis, and arthritis . . These temporal effects highlight the need for continued investigation into the compound’s stability and long-term impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits potent anti-inflammatory effects in animal models of acute inflammation by inhibiting phospholipase A2 and cyclooxygenase . In LPS-induced Parkinson’s disease animal models, this compound demonstrates a neuroprotective effect on dopamine neurons by suppressing microglia-mediated inflammation . These findings indicate the compound’s dosage-dependent effects and its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation, internal hydrolysis, hydrogenation, methylation, sulfation, glucuronidation, glucosylation, O-aminomethylation, and degradation . These pathways highlight the compound’s metabolic versatility and its interactions with enzymes and cofactors. Additionally, this compound’s effects on metabolic flux and metabolite levels further underscore its potential in modulating metabolic processes.
Transport and Distribution
This compound’s transport and distribution within cells and tissues involve various transporters and binding proteins. The compound’s bioavailability in plasma and other tissues is low, necessitating the use of oral delivery systems with micelles to enhance its effectiveness . These transport and distribution mechanisms are crucial for understanding the compound’s localization and accumulation within the body.
Subcellular Localization
This compound’s subcellular localization and its effects on activity or function are significant for its therapeutic potential. The compound promotes the cellular uptake and degradation of amyloid-beta in neuronal cells, with internalized amyloid-beta translocated to lysosomes for enzymatic degradation . These findings highlight the compound’s role in targeting specific compartments or organelles and its potential in treating neurodegenerative diseases.
准备方法
Synthetic Routes and Reaction Conditions: Amentoflavone can be synthesized through various methods, including high-speed countercurrent chromatography (HSCCC) and Soxhlet extraction. HSCCC involves using a solvent mixture of n-hexane, ethyl acetate, methanol, and water to isolate this compound from plant sources . Soxhlet extraction with ethanol is another common method, although it yields a lower percentage of this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources. The use of micelles in oral delivery systems has been explored to improve the bioavailability of this compound, although further research is needed to optimize this method .
化学反应分析
Types of Reactions: Amentoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with enzymes such as CYP3A4 and CYP2C9, which are responsible for the metabolism of some drugs in the body .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound include its oxidized and reduced forms, which have been studied for their stability and bioactivity .
相似化合物的比较
Amentoflavone is unique among biflavonoids due to its diverse pharmacological activities. Similar compounds include:
Apigenin: A monoflavonoid with anti-inflammatory and anticancer properties.
Baicalein: Known for its antioxidant and anticancer activities.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Compared to these compounds, this compound’s biflavonoid structure and its ability to interact with multiple molecular targets make it a versatile and potent bioactive compound .
属性
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSWMAULDXZHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167225 | |
| Record name | Amentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amentoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1617-53-4 | |
| Record name | Amentoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amentoflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMENTOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1VC79L77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amentoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Amentoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



